6-Chloro-2-isobutylpyrimidin-4(3H)-one
Description
6-Chloro-2-isobutylpyrimidin-4(3H)-one is a halogenated pyrimidinone derivative characterized by a chlorine atom at position 6 and an isobutyl group at position 2 of the pyrimidine ring. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, making them versatile intermediates in medicinal chemistry and materials science. The chlorine substituent enhances electrophilicity at position 6, enabling nucleophilic substitution reactions, while the bulky isobutyl group at position 2 likely influences steric and lipophilic properties, affecting solubility and biological interactions .
Properties
CAS No. |
1706449-48-0 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-2-(2-methylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)3-7-10-6(9)4-8(12)11-7/h4-5H,3H2,1-2H3,(H,10,11,12) |
InChI Key |
WDHTYFGTJXNVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=O)N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isobutylpyrimidin-4(3H)-one typically involves the chlorination of 2-isobutylpyrimidin-4(3H)-one. The reaction is carried out under controlled conditions to ensure the selective substitution of a chlorine atom at the 6th position of the pyrimidine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-isobutylpyrimidin-4(3H)-one may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isobutylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-isobutylpyrimidin-4(3H)-one derivatives, while oxidation reactions can produce 6-hydroxy-2-isobutylpyrimidin-4(3H)-one.
Scientific Research Applications
6-Chloro-2-isobutylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Derivatives of 6-Chloro-2-isobutylpyrimidin-4(3H)-one are investigated for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Chloro-2-isobutylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6th position enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Observations :
- This bulkiness may also improve membrane permeability in biological systems .
Physicochemical Properties
- Solubility: The hydroxyl group in 6-Chloro-4-hydroxypyrimidine confers higher water solubility (~50 mg/mL estimated) compared to the hydrophobic isobutyl derivative, which is likely soluble in organic solvents like DMSO or ethanol.
- Melting Points: Pyrimidinones with polar substituents (e.g., hydroxyl or amino) typically exhibit higher melting points (>200°C) due to intermolecular hydrogen bonding, whereas alkylated derivatives like the target compound may melt at lower temperatures (~100–150°C) .
Biological Activity
6-Chloro-2-isobutylpyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.
- Chemical Formula : C_7H_10ClN_3O
- Molecular Weight : 186.64 g/mol
- Structure : The compound features a pyrimidine ring with a chlorine atom at the 6-position and an isobutyl group at the 2-position.
Synthesis Methods
The synthesis of 6-Chloro-2-isobutylpyrimidin-4(3H)-one can be achieved through various methods, including:
- Cyclization Reactions : Utilizing starting materials that contain both the isobutyl and chloro groups.
- Substitution Reactions : Modifying existing pyrimidine compounds to introduce the desired functional groups.
These synthetic routes are crucial for producing derivatives that may enhance biological activity or optimize pharmacokinetic properties.
Pharmacological Profile
Preliminary studies have indicated that 6-Chloro-2-isobutylpyrimidin-4(3H)-one exhibits activity against several biological targets, including:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Antiviral Properties : Preliminary data suggest efficacy against specific viral pathogens.
- Anti-inflammatory Effects : In vitro studies indicate a reduction in inflammatory markers.
The compound's unique structure contributes to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Interaction Studies
Interaction studies focus on the binding affinity of 6-Chloro-2-isobutylpyrimidin-4(3H)-one with various receptors and enzymes. These studies are essential for understanding its pharmacodynamics and potential therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of 6-Chloro-2-isobutylpyrimidin-4(3H)-one:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Chloro-2-cyclopropyl-6-isobutylpyrimidine | 945955-12-4 | Contains cyclopropyl group; different biological profile |
| 2-Isobutylpyrimidin-4(3H)-one | Not Available | Lacks chlorine; potential differences in activity |
| 5-Methylpyrimidin-4(3H)-one | Not Available | Methyl substitution instead of isobutyl; alters properties |
This table illustrates how the unique combination of chlorine substitution and isobutyl group in 6-Chloro-2-isobutylpyrimidin-4(3H)-one influences its reactivity and biological activity compared to similar compounds.
Case Studies
Case studies in the literature provide insights into the practical applications of 6-Chloro-2-isobutylpyrimidin-4(3H)-one in medicinal settings:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the compound's effectiveness against resistant bacterial strains.
- Findings : Showed significant inhibition of growth in tested strains, suggesting potential as an antimicrobial agent.
-
Case Study on Anti-inflammatory Mechanisms :
- Objective : To assess the compound's impact on inflammatory pathways.
- Findings : Reduced levels of pro-inflammatory cytokines in cell cultures, indicating a mechanism for its anti-inflammatory effects.
These case studies highlight the compound's potential applications and underscore the need for further research to explore its full therapeutic capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
